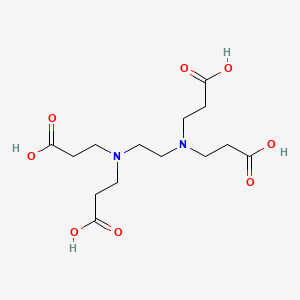

Ethylenediaminetetrapropionic acid

Description

Contextualization within Polyaminocarboxylic Acid Chelating Agents

Aminopolycarboxylic acids (APCAs) are organic compounds containing one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups. wikipedia.org When these carboxyl groups lose their acidic protons, the resulting aminopolycarboxylate anions can act as powerful chelating agents, forming strong, stable complexes with metal ions. wikipedia.orgtaylorandfrancis.com This chelating ability makes APCAs invaluable in a wide array of chemical, medical, and environmental applications. wikipedia.org

The parent molecule of this family is the amino acid glycine. wikipedia.org More complex APCAs are formed by linking two or more glycinate (B8599266) or other amino acid units. wikipedia.org A well-known example is ethylenediaminetetraacetic acid (EDTA), which features two iminodiacetic acid (IDA) units linked by two methylene (B1212753) groups, making it a hexadentate ligand. wikipedia.orgchemicalbull.com The versatility of APCAs stems from the ability to modify their structure, such as altering the linking groups between nitrogen atoms or the number of carbon atoms between the nitrogen and carboxyl groups, to enhance selectivity for specific metal ions. wikipedia.org

Structural Classification and Unique Features of Ethylenediaminetetrapropionic Acid (EDTP) as an Aminopolycarboxylic Acid

This compound (EDTP) is structurally similar to the widely recognized EDTA. However, a key distinction lies in its carboxylic acid sidearms. Instead of the acetate (B1210297) (-CH2COOH) groups found in EDTA, EDTP possesses four propionate (B1217596) (-CH2CH2COOH) groups attached to the two nitrogen atoms of the ethylenediamine (B42938) backbone. researchgate.net This structural difference imparts unique properties to EDTP. The longer propionate arms can influence the steric and electronic properties of the molecule, affecting its coordination chemistry and the stability of the metal complexes it forms. researchgate.net

The structure of EDTP allows it to be a potentially hexadentate ligand, capable of coordinating to a metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. The flexibility of the ethylenediamine bridge and the propionate arms enables the ligand to wrap around a metal ion, forming a stable, cage-like complex.

Table 1: Structural Comparison of Common Aminopolycarboxylic Acids

| Compound Name | Abbreviation | Number of Nitrogen Atoms | Number of Carboxylic Acid Groups |

| Iminodiacetic acid | IDA | 1 | 2 |

| Nitrilotriacetic acid | NTA | 1 | 3 |

| Ethylenediaminetetraacetic acid | EDTA | 2 | 4 |

| This compound | EDTP | 2 | 4 |

| Diethylenetriaminepentaacetic acid | DTPA | 3 | 5 |

Historical Development and Initial Academic Investigations of EDTP

While specific details on the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of aminopolycarboxylic acids as chelating agents. Following the foundational work on compounds like EDTA, researchers began to synthesize and investigate analogues with modified structures to understand structure-property relationships.

Early academic investigations into EDTP focused on its complex formation equilibria with various metal ions. For instance, studies have explored the complexation of EDTP with divalent transition metal ions and lanthanoid(III) ions in aqueous solutions. researchgate.net These potentiometric and calorimetric studies aimed to determine the stability constants and thermodynamic parameters (enthalpy and entropy) of the resulting metal complexes. researchgate.net Such research is fundamental to understanding the chelating behavior of EDTP and predicting its effectiveness in various applications. For example, research has indicated the formation of species such as [Ln(HL)], [Ln(H2L)]+, and [Ln(H3L)]2+ when EDTP interacts with lanthanoid ions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[bis(2-carboxyethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O8/c17-11(18)1-5-15(6-2-12(19)20)9-10-16(7-3-13(21)22)8-4-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYJDIUEHHCHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)O)CCN(CCC(=O)O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276021 | |

| Record name | Ethylenediaminetetrapropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-39-2 | |

| Record name | Ethylenediaminetetrapropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetrapropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethylenediaminetetrapropionic Acid

Established Synthetic Pathways for EDTP Generation

The production of EDTP is primarily accomplished through well-documented chemical synthesis procedures. These methods often involve multiple steps or the direct carboxyalkylation of ethylenediamine (B42938).

Multi-step Chemical Synthesis Procedures

Multi-step synthesis is a common strategy for constructing complex molecules like EDTP from simpler, commercially available starting materials. sigmaaldrich.comvapourtec.com This approach breaks down the synthesis into a series of individual reactions. vapourtec.com While specific multi-step routes to EDTP can vary, they often involve the sequential addition of propionate (B1217596) functionalities to an ethylenediamine backbone. This methodical approach allows for a high degree of control over the final molecular structure. vapourtec.comlibretexts.org The synthesis of a similar ligand based on a sucrose (B13894) scaffold, for instance, involved a multi-step process that included the coupling of a diazide with a dimethyl N-propargyl iminodiacetate, followed by deprotection and hydrolysis steps to yield the final product. mdpi.com The design of such syntheses often employs a "disconnected approach," where the target molecule is conceptually broken down into key fragments to identify suitable starting materials and reactions. sigmaaldrich.com

Carboxyalkylation of Ethylenediamine with Acrylic Acid

A more direct route to EDTP involves the carboxyalkylation of ethylenediamine with acrylic acid. This method, a type of Michael addition, offers a potentially more streamlined synthesis. In this reaction, the amine groups of ethylenediamine act as nucleophiles, attacking the β-carbon of acrylic acid. This process is often carried out in an aqueous medium and can be influenced by factors such as the pH of the reaction mixture. The direct copolymerization of ethylene (B1197577) with acrylic acid, though challenging due to potential catalyst poisoning, highlights the utility of acrylic acid in creating polymers with carboxylic acid functionalities. researchgate.net Similarly, the derivatization of poly(acrylic acid) with amines demonstrates the reactivity of the acrylic acid moiety in forming new bonds. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

Maximizing the yield and purity of EDTP is a critical aspect of its synthesis. azom.com The optimization of reaction parameters is a key strategy to achieve this. sigmaaldrich.comnumberanalytics.com Factors such as temperature, pressure, solvent, catalyst, and reaction time can all significantly impact the outcome of the synthesis. numberanalytics.comnih.gov For instance, in the synthesis of other compounds, adjusting the temperature can be a balancing act between increasing the reaction rate and preventing catalyst deactivation. numberanalytics.com Design of Experiments (DoE) is a statistical method often employed in the pharmaceutical and fine chemical industries to systematically explore the effects of multiple variables on reaction outcomes like yield and purity. nih.gov This approach allows for the identification of the optimal conditions for the synthesis. nih.gov The goal is to find a set of conditions that not only maximizes the desired product but also minimizes the formation of byproducts, thereby simplifying the purification process. azom.com

| Parameter | Effect on Synthesis | Optimization Strategy |

| Temperature | Influences reaction rate and catalyst stability. numberanalytics.com | Temperature ramp experiments to identify the optimal range. numberanalytics.com |

| Pressure | Affects reactant concentration and reaction rate. numberanalytics.com | Systematic variation to find the ideal pressure for the specific reaction. |

| Solvent | Impacts reactant solubility, catalyst stability, and reaction rate. numberanalytics.com | Screening of different solvents to find the most effective one. |

| Catalyst | Determines the reaction pathway, activity, and selectivity. numberanalytics.com | Testing various catalysts and optimizing their loading. nih.gov |

| pH | Can influence the reactivity of functional groups. researchgate.net | Adjusting the pH to favor the desired reaction pathway. researchgate.net |

| Reaction Time | Affects the extent of reaction and potential for side reactions. | Monitoring the reaction progress over time to determine the optimal duration. nih.gov |

Novel and Green Chemistry Approaches to EDTP Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, often referred to as green chemistry. nih.gov The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of EDTP, this could involve the use of greener solvents, such as water or bio-based solvents, to replace more hazardous ones like dichloromethane. researchgate.netwhiterose.ac.uk Another approach is the use of catalysts that can be recycled and reused, minimizing waste. researchgate.net For example, some syntheses are exploring the use of solid acid catalysts or biocatalysts. researchgate.net The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. nih.gov Furthermore, the use of alternative energy sources, such as microwave irradiation, has been shown in some cases to accelerate reactions and improve yields, potentially reducing energy consumption. researchgate.net The synthesis of hydrogels using gamma radiation is another example of an initiator-free green synthesis technique. mdpi.com

Purification and Isolation Techniques for Academic Research Grades of EDTP

Obtaining high-purity EDTP, especially for academic research purposes, requires effective purification and isolation techniques. After the synthesis is complete, the crude product is often a mixture containing the desired compound, unreacted starting materials, byproducts, and residual solvents. A common method for purifying solid compounds like EDTP is recrystallization. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. google.com Another widely used technique is column chromatography, where the mixture is passed through a stationary phase (like silica (B1680970) gel or alumina) and separated based on the differential adsorption of its components.

For acidic compounds like EDTP, extraction can also be a valuable purification step. For instance, propionic acid can be recovered from an aqueous mixture by extraction with an organic solvent. google.com Dispersive solid-phase extraction (d-SPE) is another purification method that has been used for the purification of similar compounds like 3-nitropropionic acid. nih.gov The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS). researchgate.net The melting point of the solid can also be a good indicator of its purity. sigmaaldrich.com

Physicochemical Characterization and Structural Analysis of Ethylenediaminetetrapropionic Acid

Spectroscopic Elucidation of EDTP Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For Ethylenediaminetetrapropionic acid (EDTP), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy:

In the proton NMR spectrum of EDTP, specific signals correspond to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The ethylene (B1197577) bridge protons (-N-CH₂-CH₂-N-) and the propionic acid arm protons (-N-CH₂-CH₂-COOH) will exhibit distinct resonances. The integration of these signals provides the ratio of the number of protons of each type.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. ksu.edu.sa Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon splitting is generally not observed, simplifying the spectrum. ksu.edu.samnstate.edu The chemical shifts in the ¹³C NMR spectrum of EDTP are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org

Key features in the ¹³C NMR spectrum of EDTP include:

Carbonyl Carbons (-COOH): These typically appear far downfield, in the range of 170-220 ppm, due to the sp² hybridization and the double bond to oxygen. libretexts.org

Methylene (B1212753) Carbons (-CH₂-): The carbons in the ethylene bridge and the propionic acid arms will have distinct chemical shifts. The carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the carbons further away.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. youtube.com Quaternary carbons are not observed in DEPT spectra. libretexts.org

| Carbon Type | Typical ¹³C Chemical Shift (ppm) | DEPT-135 Signal |

| Carbonyl (-COOH) | 170-220 | No Signal |

| Methylene (-N-CH₂-) | 40-60 | Negative |

| Methylene (-CH₂-COOH) | 30-40 | Negative |

This table provides expected ranges and may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of EDTP reveals characteristic absorption bands.

Key vibrational modes for EDTP include:

O-H Stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl groups.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene groups. researchgate.net

C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

C-N Stretch: The stretching vibration of the C-N bond typically appears in the 1000-1200 cm⁻¹ region.

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Alkane) | 2850-3000 |

| C=O (Carboxylic Acid) | 1700-1750 |

| C-N | 1000-1200 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule. For EDTP (C₁₄H₂₄N₂O₈), the expected exact mass is 348.1533 g/mol . nih.gov In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the exact mass plus the mass of a proton. In some cases, adducts with sodium [M+Na]⁺ may also be detected. researchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of EDTP and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of compounds like EDTP. tricliniclabs.com Given the polar and ionic nature of EDTP, several HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC): While challenging for highly polar compounds, RP-HPLC can be used with ion-pairing reagents to improve retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds. helixchrom.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is effective for ionic compounds like EDTP. tricliniclabs.com

The purity of a chromatographic peak can be assessed using techniques like photodiode array (PDA) detection, which measures the UV-Vis spectrum across the entire peak. chromatographyonline.com A consistent spectrum indicates a pure peak. For more complex mixtures or to confirm purity, two-dimensional liquid chromatography (2D-LC) can be used, where a peak from the first dimension is subjected to a second, orthogonal separation. nih.gov

Gas Chromatography (GC) is generally used for volatile compounds. cerealsgrains.org Direct analysis of EDTP by GC is not feasible due to its low volatility. However, derivatization to form more volatile esters could potentially allow for GC analysis.

Coordination Chemistry and Chelation Properties of Ethylenediaminetetrapropionic Acid

Principles of Metal-EDTP Complex Formation

The interaction between EDTP and metal ions is governed by the principles of coordination chemistry, where the ligand (EDTP) donates electron pairs to a central metal ion, forming a coordination complex. The specific characteristics of EDTP as a ligand, including its denticity and the nature of the chelate rings it forms, are crucial to understanding its complexation behavior.

Ligand Denticity and Coordination Sites of EDTP

EDTP, with the chemical formula C14H24N2O8, is a multidentate ligand, meaning it possesses multiple donor atoms that can simultaneously bind to a central metal ion. nih.gov Specifically, it is a hexadentate ligand, offering six potential coordination sites: two tertiary amine nitrogen atoms and four carboxylate oxygen atoms. fiveable.melibretexts.orgwikipedia.orglibretexts.org This high denticity allows EDTP to form a cage-like structure around a metal ion, a phenomenon known as chelation. libretexts.orgpearson.com The ability of a single ligand to form multiple bonds with a metal ion significantly enhances the stability of the resulting complex, an effect known as the chelate effect. wikipedia.orgchemguide.co.uklibretexts.org

Stoichiometry of Metal-EDTP Complexes (e.g., 1:1 molar ratio)

Due to its hexadentate nature, EDTP typically forms complexes with metal ions in a 1:1 molar ratio. libretexts.orgmu.edu.iq This means that one molecule of EDTP binds to one metal ion, satisfying the metal's coordination number. This well-defined stoichiometry is a key feature of many metal-aminopolycarboxylate complexes and is crucial for various analytical and industrial applications. The formation of these stable, 1:1 complexes is a common characteristic observed in the interaction of EDTP with various divalent and trivalent metal ions. researchgate.netnih.gov

Metal Ion Selectivity and Chelation Thermodynamics

The strength of the interaction between EDTP and different metal ions varies, leading to selectivity in chelation. The thermodynamic stability of these complexes can be quantified through the determination of complex formation equilibria and their corresponding stability constants.

Potentiometric Determination of Complex Formation Equilibria

Potentiometric titration is a widely used experimental technique to study the formation of metal complexes in solution. researchgate.netnih.govsphinxsai.comscispace.com This method involves monitoring the change in pH of a solution containing the metal ion and the ligand (EDTP) as a titrant is added. By analyzing the resulting titration curves, it is possible to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes. researchgate.netethz.ch The complex formation equilibria between EDTP and various metal ions, including divalent transition metals and lanthanoids, have been investigated using this method in different ionic media and at controlled temperatures. researchgate.net

Derivation of Stability Constants (log β) for Various Metal Ions

The stability constant (log β) is a quantitative measure of the stability of a metal complex in solution. wikipedia.orgchemguide.co.uk A higher log β value indicates a more stable complex. The stability constants for metal-EDTP complexes are determined from potentiometric titration data and provide valuable insights into the strength of the metal-ligand interaction.

Studies have reported the stability constants for a range of divalent transition metal ions with EDTP. For instance, the log K values for the 1:1 complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been determined, allowing for a comparison of their relative stabilities. sphinxsai.comresearchgate.netresearchgate.net Generally, the stability of these complexes follows the Irving-Williams series, which is a well-established trend in the stability of high-spin octahedral complexes of first-row transition metals. wikipedia.org

The interaction of EDTP with lanthanoid(III) ions has also been a subject of study. The stability constants for the formation of Ln(III)-EDTP complexes have been determined, revealing trends across the lanthanide series. nii.ac.jprsc.orgnih.govmanchester.ac.ukresearchgate.net These constants are crucial for understanding the coordination chemistry of these elements and for applications in separation and analysis.

Below are interactive tables summarizing the stability constants (log K) for various metal-EDTP complexes as reported in the literature.

Table 1: Stability Constants (log K) for Divalent Metal-EDTP Complexes

| Metal Ion | log K |

| Co(II) | 16.45 laboratorynotes.com |

| Ni(II) | 18.2 nih.govnih.gov |

| Cu(II) | 20.77 rsc.org |

| Zn(II) | 17.1 researchgate.net |

| Cd(II) | 16.5 laboratorynotes.com |

Table 2: Stability Constants (log K) for Lanthanoid(III)-EDTP Complexes

| Lanthanoid(III) Ion | log K |

| La(III) | 13.77 manchester.ac.uk |

| Eu(III) | 13.77 manchester.ac.uk |

| Gd(III) | Not explicitly found |

| Lu(III) | 17.38 manchester.ac.uk |

Influence of Ionic Strength and Temperature on Complex Stability

The stability of metal-EDTP complexes is subject to the influence of the solution's ionic strength and temperature. Generally, an increase in ionic strength leads to a decrease in the stability constants of these complexes. nih.govresearchgate.netnih.gov This phenomenon is attributed to the increased concentration of electrolyte ions in the solution, which creates a shielding effect on the electrostatic attraction between the metal cation and the negatively charged EDTP ligand, thereby diminishing the stability of the resulting complex.

Temperature also plays a critical role in the stability of metal-EDTP complexes. For many complexation reactions, an increase in temperature results in a decrease in the stability constant, indicating that the formation of the complex is an exothermic process (ΔH < 0). researchgate.netresearchgate.netnih.gov However, the precise impact of temperature can be influenced by the specific metal ion involved in the complexation. srce.hr

Thermodynamic Parameters (ΔH, ΔS, ΔG) of Metal-EDTP Complexation

The thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—are fundamental to understanding the spontaneity and driving forces of metal-EDTP complex formation. The stability of these complexes is directly related to the Gibbs free energy of formation, which is typically negative for spontaneous complexation.

A study on the complexation of lanthanoid(III) ions with EDTP indicated the formation of [Ln(HL)] complexes, for which enthalpy values were obtained through calorimetric titration. researchgate.net

Table 1: Representative Thermodynamic Data for Metal Complexation

| Metal Ion | Ligand | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Ni(II) | Ethylenediamine (B42938) | 7.5 | -42.8 | -37.2 | 5.6 |

| Ni(II) | Ammonia (6 eq) | 8.6 | -49.1 | -50.2 | -1.1 |

| Cu(II) | Schiff Base | - | -57.7 | -40.8 | 16.9 |

| Zn(II) | Schiff Base | - | -51.8 | -27.2 | 24.6 |

Structural Characterization of Metal-EDTP Complexes

Spectroscopic Analysis of Metal-EDTP Adducts (e.g., UV-Vis, EPR)

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) are invaluable for characterizing metal-EDTP complexes. UV-Vis spectroscopy can monitor the formation of these complexes by observing shifts in the absorption bands of the metal ion or the ligand upon coordination. bath.ac.ukillinois.edunih.govechemi.comdalalinstitute.comnih.gov The d-d electronic transitions within the transition metal's d-orbitals are particularly sensitive to the coordination environment, and changes in the UV-Vis spectrum can provide insights into the geometry of the complex. illinois.edumdpi.com

EPR spectroscopy is a powerful technique for studying metal complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II) or Mn(II). illinois.eduechemi.comosti.govnih.govmdpi.com The EPR spectrum yields information about the electronic structure, oxidation state, and coordination geometry of the metal center. nih.govnih.gov The g-values and hyperfine coupling constants observed in the EPR spectrum are characteristic of the metal ion and its immediate coordination sphere, and their analysis can reveal details about the nature of the metal-ligand bonds within the EDTP complex. osti.govmdpi.com For instance, studies on other aza-macrocyclic ligands have shown how EPR, in conjunction with other techniques, can determine the tetragonal structure of Cu(II) complexes and the octahedral geometry of Mn(II), Co(II), and Ni(II) complexes. eajournals.org

X-ray Diffraction Studies of Solid-State Metal-EDTP Complexes

Single-crystal X-ray diffraction provides the most definitive structural information for solid-state metal-EDTP complexes, offering precise details on bond lengths, bond angles, and coordination geometries. nih.govrsc.orgbeloit.eduquora.comresearchgate.net

A crystallographic study of Mg[Cu(edtp)]·10H₂O revealed a square-pyramidal geometry for the [Cu(edtp)]²⁻ anion. researchgate.net In this complex, the copper(II) ion is coordinated by the two nitrogen atoms and two oxygen atoms from the propionate (B1217596) groups in the basal plane, with an oxygen atom from the third propionate group occupying the apical position. The copper atom is displaced from the basal plane towards the apical oxygen. This structural determination provides direct evidence of how the EDTP ligand accommodates a metal ion. Research has also been conducted on the crystal structures of Ni(II) complexes with EDTP-like ligands, further contributing to the understanding of the structural chemistry of these compounds. bath.ac.uknih.gov

Comparative Chelation Chemistry with Related Aminopolycarboxylic Acids

Comparison with Ethylenediaminetetraacetic Acid (EDTA) and its Derivatives

A comparison between Ethylenediaminetetrapropionic acid (EDTP) and its well-known analogue, Ethylenediaminetetraacetic acid (EDTA), highlights the impact of the length of the chelating arms on the properties of the resulting metal complexes. The fundamental difference lies in the propionate arms of EDTP (-CH₂CH₂COOH) versus the acetate (B1210297) arms of EDTA (-CH₂COOH), which leads to the formation of six-membered chelate rings with EDTP, in contrast to the five-membered rings formed by EDTA. nih.gov

Generally, for many metal ions, EDTA forms more stable complexes than EDTP. researchgate.net The five-membered rings of EDTA complexes are entropically favored and create a more rigid and pre-organized binding pocket. However, the longer, more flexible propionate arms of EDTP can be advantageous for coordinating with larger metal ions or for adopting different coordination geometries. This flexibility can influence the selectivity of the ligand for certain metals.

The stability of metal-EDTA complexes is well-documented and serves as a benchmark for comparison. eajournals.orgnih.govresearchgate.netinterchim.frvilniustech.ltornl.govresearchgate.net For instance, EDTA is known to form strong complexes with a wide array of divalent and trivalent metal ions. ornl.gov While derivatives like DTPA (diethylenetriaminepentaacetic acid) can offer even greater stability for certain ions, the comparison with EDTP underscores the trade-offs between thermodynamic stability, kinetic lability, and structural flexibility that can be tuned by modifying the ligand structure. dalalinstitute.com

Table 2: Logarithmic Stability Constants (log K) for Metal-EDTA and Other Aminopolycarboxylate Complexes

| Metal Ion | EDTA | DTPA | Other Ligands (e.g., HEDP, Chitosan) |

| Ca²⁺ | 10.65 | 10.89 | HEDP shows weaker chelation than EDTA nih.gov |

| Mg²⁺ | 8.79 | 9.30 | - |

| Cu²⁺ | 18.80 | 21.50 | - |

| Zn²⁺ | 16.50 | 18.70 | - |

| Pb²⁺ | 18.04 | 18.80 | DMSA is a weaker chelating agent than EDTA |

| Fe³⁺ | 25.10 | 28.60 | - |

| Gd³⁺ | 17.37 | 22.46 | - |

Note: This table provides a comparison of the stability constants for metal complexes with EDTA and DTPA to illustrate the relative chelating strengths. nih.gov Information on other derivatives like HEDP and DMSA is included to provide a broader context on chelating agent efficacy. nih.gov Specific comparative data for EDTP across a wide range of metals is limited.

Analysis of the Chelate Effect in EDTP Systems

The chelate effect describes the enhanced thermodynamic stability of a complex containing a polydentate ligand (a chelating agent) compared to a complex with analogous monodentate ligands. libretexts.orgdalalinstitute.com This effect is primarily driven by a significant positive change in entropy (ΔS). When a multidentate ligand like this compound (EDTP) replaces multiple monodentate solvent molecules from a metal ion's coordination sphere, the total number of independent particles in the solution increases. youtube.comlibretexts.org This increase in the disorder of the system is entropically favorable, leading to a more negative Gibbs free energy change (ΔG) and a larger stability constant (K) for the chelation reaction. dalalinstitute.com

The formation of a chelate complex is a thermodynamically favorable process because the increase in the number of species in the products leads to enhanced randomness. dalalinstitute.com For a chelating agent, if one donor atom detaches from the metal ion, the other donor groups of the same ligand remain attached. This high local concentration of coordinating groups near the metal ion makes re-coordination of the detached group much more probable, hindering the complete dissociation of the ligand. libretexts.orguwimona.edu.jm

The stability of chelate complexes is also influenced by the size of the chelate rings formed. dalalinstitute.com Generally, five- and six-membered chelate rings exhibit greater stability due to minimal steric strain. dalalinstitute.comlibretexts.org In the case of EDTP, the propionic acid arms lead to the formation of six-membered chelate rings with a metal ion through the amino nitrogen and the propionate carboxylate groups. researchgate.net

Impact of Propionic Acid Arms vs. Acetic Acid Arms on Coordination Geometry and Stability

This compound (EDTP) is structurally analogous to the well-known chelating agent Ethylenediaminetetraacetic acid (EDTA), with the key difference being the replacement of EDTA's four acetate arms with four propionate arms. researchgate.netwikipedia.org This structural change—extending the carboxylic arms by a methylene (B1212753) group—results in the formation of six-membered chelate rings upon complexation with a metal ion, in contrast to the five-membered rings formed by EDTA. libretexts.orgresearchgate.net

For instance, a comparative study on the complexation of several divalent transition metal ions revealed a significant decrease in the stability constants (log K) for EDTP complexes compared to EDTA complexes. researchgate.net This reduction in stability can be as large as 4 to 10 log units, depending on the metal ion. researchgate.net Despite this reduced stability, 13C NMR studies suggest that in complexes like Zn(EDTP)²⁻, the coordination still involves the two nitrogen atoms and the oxygen atoms from the propionate groups, confirming the formation of six-membered chelate rings. researchgate.net

The coordination geometry of EDTA complexes is typically octahedral, with the metal ion being enveloped by the two nitrogen atoms and four carboxylate oxygen atoms of the hexadentate ligand. researchgate.netpurdue.edu While EDTP also acts as a hexadentate ligand, the longer propionic arms can lead to different coordination geometries or a more distorted octahedral field around the metal ion to accommodate the larger six-membered rings.

Interactive Data Table: Comparison of Stability Constants (log K) for Metal Complexes of EDTP and EDTA

The following table presents the stability constants for 1:1 metal-ligand complexes (ML²⁻) in an aqueous solution at 25°C and an ionic strength of 0.1 M. It highlights the significant difference in stability between complexes formed with EDTP and EDTA.

| Metal Ion | EDTP (log K) researchgate.net | EDTA (log K) researchgate.net |

| Co(II) | 6.1 | 16.1 |

| Ni(II) | 8.4 | 18.4 |

| Cu(II) | 14.3 | 18.3 |

| Zn(II) | 7.1 | 16.1 |

| Cd(II) | 6.4 | 16.4 |

Theoretical and Computational Studies of Ethylenediaminetetrapropionic Acid and Its Complexes

Quantum Chemical Investigations of EDTP Molecular Structure and Reactivity

Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules like EDTP. These calculations provide detailed information about the electronic structure and geometry of the molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. youtube.comresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predict a wide range of molecular properties. youtube.com For EDTP, DFT calculations can be employed to determine key electronic descriptors that govern its reactivity.

DFT studies can elucidate the distribution of electron density within the EDTP molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding how EDTP interacts with other chemical species, particularly metal ions. The calculated electronic properties, such as ionization potential and electron affinity, provide quantitative measures of the molecule's ability to donate or accept electrons, respectively. researchgate.net Furthermore, DFT can be used to analyze the nature of the chemical bonds within the EDTP structure, offering insights into their strength and polarity. youtube.com

Table 1: Calculated Electronic Properties of a Model System using DFT

| Property | Value (eV) |

| Ionization Potential | 6.126 |

| Electron Affinity | 1.417 |

| Note: This table presents example data for a model system calculated using the B3LYP functional and 6-311G(d,p) basis set, as specific DFT data for EDTP was not available in the search results. researchgate.net |

Ab Initio Methods for Geometric Optimization and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized for the precise determination of molecular geometries and energies. scispace.com Geometric optimization, a key application of these methods, seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. atomistica.onlinearxiv.org This process is iterative, starting with an initial guess of the geometry and progressively adjusting atomic positions until a stable, low-energy structure is found. atomistica.online The accuracy of the optimized geometry is highly dependent on the chosen theoretical method and basis set. atomistica.online

For EDTP, ab initio calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries are essential for understanding the molecule's shape and how it can conform to bind with metal ions. Energetic calculations provide information on the relative stability of different conformations of the EDTP molecule.

Computational Modeling of Metal-Ligand Interactions

The chelation of metal ions by EDTP is a complex process that can be effectively studied using computational modeling. These simulations provide a dynamic picture of the interactions between the ligand and metal ions, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations of Chelation Processes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of EDTP, MD simulations can model the entire chelation process, from the initial encounter of the ligand and a metal ion in solution to the formation of a stable metal-EDTP complex. nih.govresearchgate.net These simulations can reveal the step-by-step mechanism of chelation, including the conformational changes that the EDTP molecule undergoes to wrap around the metal ion. nih.gov

By analyzing the trajectories of the atoms, researchers can identify the key interactions, such as the formation of coordinate bonds between the nitrogen and oxygen atoms of EDTP and the metal ion. nih.gov MD simulations can also provide information on the timescale of the chelation process and the stability of the resulting complex in a simulated aqueous environment. nih.gov

Prediction of Coordination Geometries and Isomeric Forms

The interaction of EDTP with a metal ion can result in various coordination geometries and isomeric forms. libretexts.org Computational methods can be used to predict the most likely structures of these metal-EDTP complexes. researchgate.netlibretexts.org By calculating the energies of different possible arrangements, it is possible to determine the most stable isomer. researchgate.net

For a hexadentate ligand like EDTP, which can form up to six bonds with a central metal ion, several geometric isomers are possible in an octahedral complex. libretexts.org These isomers differ in the spatial arrangement of the donor atoms around the metal center. libretexts.org Computational modeling can help to distinguish between these isomers, such as the cis and trans forms, and predict their relative stabilities. libretexts.orgresearchgate.net This information is critical for understanding the specific structure-activity relationships of different metal-EDTP complexes. nih.gov

Theoretical Prediction of Conditional Stability Constants and Speciation

The stability of a metal-EDTP complex in solution is quantified by its stability constant. Theoretical methods can be employed to predict these constants, providing a measure of the strength of the metal-ligand interaction under specific conditions, such as pH. researchgate.netnih.gov By considering the competition between the metal ion and protons for the ligand, it is possible to calculate conditional stability constants that are relevant to real-world systems. researchgate.netresearchgate.net

Speciation modeling, which uses these stability constants as input, can then predict the distribution of different chemical species in a solution containing EDTP and one or more metal ions. researchgate.netnih.gov This allows for a comprehensive understanding of which metal-EDTP complexes will form and in what proportions under a given set of conditions. researchgate.net Such predictions are invaluable for applications where the selective chelation of specific metal ions is desired. nih.gov

Exploration of Protonation Equilibria and Dissociation Constants through Computational Means

The determination of protonation equilibria and dissociation constants (pKa values) is crucial for understanding the chemical behavior of a chelating agent like Ethylenediaminetetrapropionic acid (EDTP) in aqueous solutions. While experimental methods provide valuable data, computational chemistry offers a powerful complementary approach to explore these properties at a molecular level. nih.govscispace.com However, a review of the scientific literature indicates that dedicated theoretical studies focusing specifically on the computational prediction of pKa values for this compound are not widely available.

In the absence of specific computational research for EDTP, this section will outline the established theoretical methodologies that would be applied for such an investigation and present experimentally determined values for context.

General Computational Approaches for pKa Prediction

The computational prediction of pKa values is a complex task that requires accurate calculation of the free energy change of deprotonation in solution. scispace.comresearchgate.net An error of just 1.36 kcal/mol in the free energy calculation can lead to an error of one pKa unit. scispace.comresearchgate.net The most common and rigorous methods for these calculations involve the use of thermodynamic cycles. nih.govresearchgate.net

A typical thermodynamic cycle for calculating the pKa of an acid (HA) is depicted as follows:

Figure 1: A Common Thermodynamic Cycle for pKa Calculation

Source: Adapted from theoretical reviews on pKa calculations. nih.govresearchgate.net

This cycle breaks down the direct dissociation in an aqueous solution (ΔG(aq)) into several steps that can be calculated using quantum mechanical methods:

Gas-phase deprotonation free energy (ΔG(gas)): The energy required to remove a proton from the molecule in the gas phase. This is typically calculated with high accuracy using quantum chemistry methods like Density Functional Theory (DFT) or other ab initio approaches. nih.gov

Solvation free energies (ΔGsolv): The free energy change when each species (the protonated acid HA, the deprotonated anion A⁻, and the proton H⁺) is transferred from the gas phase to the solvent. nih.gov

Calculating the solvation free energies is often the most challenging part. nih.gov This is typically handled using implicit solvent models (like the Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the simulation, often through molecular dynamics (MD). nih.gov The free energy of the solvated proton (ΔGsolv(H⁺)) is a particularly critical value that is difficult to determine computationally and is often taken from experimental or highly accurate theoretical benchmarks. scispace.com

Quantum mechanical methods, such as DFT, are employed to optimize the geometry of the molecule in its different protonation states and to calculate the electronic energies needed for the thermodynamic cycle. researchgate.net The choice of the functional and basis set can significantly impact the accuracy of the results. researchgate.net For flexible molecules like EDTP, a thorough conformational search is necessary to identify the lowest energy structures for each protonation state before calculating the energies. researchgate.net

Dissociation Constants of this compound

Since specific computational data for EDTP is not available in the reviewed literature, the experimentally determined stepwise dissociation constants are presented below for reference. These values correspond to the sequential removal of protons from the fully protonated species (H₄L).

Table 1: Experimental Stepwise Dissociation Constants (pKa) of this compound

| Constant | Equilibrium | Value (at 298.15 K, I=0.1 M KNO₃) |

| pKₐ₁ | H₄L ⇌ H₃L⁻ + H⁺ | 3.03 |

| pKₐ₂ | H₃L⁻ ⇌ H₂L²⁻ + H⁺ | 4.05 |

| pKₐ₃ | H₂L²⁻ ⇌ HL³⁻ + H⁺ | 6.55 |

| pKₐ₄ | HL³⁻ ⇌ L⁴⁻ + H⁺ | 9.65 |

Data sourced from experimental potentiometric studies. researchgate.net

These experimental values would serve as the benchmark for validating any future computational studies on EDTP. The goal of such a computational study would be to reproduce these pKa values by calculating the free energy of each dissociation step using the methodologies outlined above.

Advanced Ligand Design Principles Incorporating Ethylenediaminetetrapropionic Acid Scaffolds

Rational Design for Enhanced Metal Ion Selectivity and Affinity

The rational design of ligands based on the ethylenediaminetetrapropionic acid (EDTP) scaffold is a strategic approach to achieving enhanced selectivity and affinity for specific metal ions. This process involves a deep understanding of the coordination chemistry of both the ligand and the target metal ion. The inherent flexibility of the EDTP backbone, with its two nitrogen atoms and four carboxylate groups, allows for the formation of stable complexes with a variety of metal ions. However, achieving high selectivity for a particular metal over others present in a complex mixture remains a significant challenge.

The affinity of a ligand for a metal ion is quantified by the stability constant (log K) of the resulting complex. A higher log K value indicates a stronger and more stable complex. wikipedia.org The design process aims to maximize the stability constant for the target metal ion while minimizing it for others. This is achieved by manipulating the steric and electronic properties of the ligand to create a binding pocket that is geometrically and electronically complementary to the target metal ion.

Studies on divalent transition metal ions have shown that the complex formation equilibria of EDTP are influenced by the pH of the solution. researchgate.net For instance, with some divalent transition metal ions, EDTP can form protonated complexes such as [M(HL)], [M(H2L)]+, and [M(H3L)]2+. researchgate.net The selectivity of EDTP and its analogs for different metal ions is a key area of research. For example, while ethylenediaminetetraacetic acid (EDTA) shows a strong ability to complex with ions like Fe3+, Mn2+, and Cu2+, its affinity for Ag+ is weak. researchgate.net This differential affinity is a cornerstone of rational ligand design.

The following table presents the stability constants (log K) for complexes of the related ligand EDTA with various metal ions, illustrating the range of affinities that can be expected and targeted in rational design. laboratorynotes.comgoogle.com

Table 1: Stability Constants (log K) for Metal-EDTA Complexes

| Metal Ion | log K |

|---|---|

| Al³⁺ | 16.4 |

| Ca²⁺ | 10.65 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.45 |

| Cu²⁺ | 18.8 |

| Fe³⁺ | 25.1 |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 14.0 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

Note: These values are for EDTA and serve as a reference for the affinities that can be modulated in EDTP-based ligands.

Chemical Modifications of the EDTP Backbone for Tunable Properties

The unique chemical structure of this compound allows for straightforward modifications to fine-tune its properties for specific applications. researchgate.net These modifications can be strategically implemented to alter the ligand's solubility, metal ion selectivity, and the stability of its metal complexes.

One common approach is the synthesis of EDTP derivatives. frontiersin.org This can involve introducing various functional groups onto the main structure. For instance, the synthesis of diketopyrrolopyrrole (DPP) derivatives through nucleophilic aromatic substitution reactions with thiols and phenols demonstrates how new functionalities can be added to a core structure. nih.gov Similarly, new DOPO derivatives have been synthesized to enhance properties like flame retardancy in epoxy resins, showcasing the versatility of derivative synthesis. rsc.org

The synthesis of EDTP itself can be achieved through a simple three-step procedure. researchgate.net This accessibility facilitates its use as a starting material for more complex ligand architectures. The process often involves reactions like formylation of anilines followed by a Mannich reaction, or the use of specific synthons to build the desired molecular framework. nih.govrsc.org

Furthermore, the reactivity of the EDTP backbone allows for its incorporation into larger molecules. For example, dipalladated derivatives of terephthalaldehyde (B141574) have been synthesized and their reactivity explored, leading to complex organic compounds. nih.gov This highlights the potential of using modified EDTP as a building block in materials science. The development of new synthetic routes, such as a one-step, high-yield synthesis for an EDOT derivative, can greatly accelerate the use of these modified ligands in various applications. frontiersin.orgresearchgate.net

Synthesis of Novel Multidentate Ligands Utilizing EDTP Moieties

The this compound (EDTP) moiety serves as a valuable building block in the synthesis of novel multidentate ligands. These ligands are designed to coordinate with metal ions, and their properties can be tailored by incorporating the EDTP structure. The synthesis of such ligands often involves multi-step processes. researchgate.net

One strategy involves metal-mediated reactions where the metal ion itself directs the formation of the ligand around it. ias.ac.in This can lead to the creation of complex and highly specific ligand architectures that would be difficult to synthesize through conventional organic methods. For instance, the synthesis of multidentate ligands with amido or amino donor groups has been established for the preparation of rhenium and technetium radiopharmaceuticals. nih.gov

Another approach is the use of Schiff base condensation reactions. The reaction of species like tris-((2-hydroxybenzylidene)aminoethyl)-amine (TrenSal) with metal acetates can produce trimetallic complexes. worktribe.com This demonstrates how pre-designed ligand fragments can be assembled into larger, multi-metallic structures.

The versatility of synthetic methods allows for the creation of a wide range of multidentate ligands. For example, trisyl-based multidentate ligands have been synthesized and their transition-metal complexes characterized. rsc.org Furthermore, an ethylenediaminetetraacetic acid-like ligand has been synthesized based on a sucrose (B13894) scaffold, showcasing the integration of biocompatible moieties into the ligand design. mdpi.com The development of new synthetic platforms, such as those for diketopyrrolopyrrole derivatives, further expands the toolbox for creating novel ligands. nih.gov

Application of Computational Chemistry in Predictive Ligand Design

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in the predictive design of ligands based on the this compound (EDTP) scaffold. rsc.org These computational methods allow for the in-silico investigation of ligand-metal ion interactions, providing insights that guide the synthesis of new and improved chelators. nih.govresearchgate.net

DFT studies can be used to explore the structural and bonding characteristics of metal-EDTA complexes, a close analog of EDTP. researchgate.net By calculating properties such as molecular geometries, bond energies, and electronic structures, researchers can predict the stability and selectivity of different ligand designs. For example, DFT calculations have been used to study the complexes of EDTA with a variety of metal ions, including alkali, alkaline earth, and transition metals. researchgate.netnih.gov These studies help in understanding the factors that govern the formation of stable complexes.

Time-Dependent DFT (TD-DFT) is another powerful tool used to predict the electronic spectra of metal complexes, which can be correlated with their experimental properties. banglajol.info This allows for the theoretical screening of potential ligands before their synthesis, saving time and resources.

The ultimate goal of predictive ligand design is to move from trial-and-error synthesis to a more rational and targeted approach. nih.govnih.govmdpi.com By combining computational modeling with experimental validation, it is possible to design ligands with specific properties for a wide range of applications. digitellinc.comresearchgate.net The development of advanced computational techniques, including physics-guided deep learning, is further enhancing the ability to predict protein-ligand interactions and design novel therapeutic agents. youtube.comyoutube.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (EDTP) |

| Ethylenediaminetetraacetic acid (EDTA) |

| Diketopyrrolopyrrole (DPP) |

| DOPO |

| Tris-((2-hydroxybenzylidene)aminoethyl)-amine (TrenSal) |

| Terephthalaldehyde |

| Rhenium |

| Technetium |

| Iron (Fe³⁺) |

| Manganese (Mn²⁺) |

| Copper (Cu²⁺) |

| Silver (Ag⁺) |

| Aluminum (Al³⁺) |

| Calcium (Ca²⁺) |

| Cadmium (Cd²⁺) |

| Cobalt (Co²⁺) |

| Magnesium (Mg²⁺) |

| Nickel (Ni²⁺) |

| Lead (Pb²⁺) |

Applications of Ethylenediaminetetrapropionic Acid in Chemical and Materials Science

Environmental Remediation and Pollution Control Technologies

The capacity of EDTP and similar aminopolycarboxylic acids to form stable complexes with metal ions is harnessed in several environmental applications, from treating contaminated water sources to enhancing the efficiency of pollution control technologies.

Ethylenediaminetetrapropionic acid and its salts are effective in managing heavy metal contamination in aqueous systems. By forming water-soluble complexes with di- and trivalent metal ions, EDTP can either sequester these metals to reduce their immediate toxicity or mobilize them for removal. This property is particularly valuable in the remediation of soils and sludges contaminated with heavy metals. For instance, chelating agents like EDTP can enhance the phytoextraction of heavy metals by increasing their solubility and availability for plant uptake. researchgate.net The use of organic acids, including aminopolycarboxylic acids, has been shown to improve the removal of heavy metals like copper (Cu) and zinc (Zn) from polluted soils. nih.gov The effectiveness of these chelating agents is often dependent on the pH of the environment and the specific metals present.

The ability of chelating agents to mobilize metals is also a point of environmental concern, as the resulting metal-chelate complexes can be persistent and may facilitate the transport of heavy metals into groundwater. researchgate.netwho.int Therefore, the application of EDTP in environmental remediation requires careful management to maximize metal removal while minimizing unintended environmental impacts.

Table 1: Impact of Chelating Agents on Heavy Metal Mobilization

| Chelating Agent | Target Metal(s) | Effect | Reference |

|---|---|---|---|

| Ethylenediaminetetraacetic acid (EDTA) | Lead (Pb) | Increases solubilization in soil. | researchgate.net |

| Low-molecular-weight organic acids | Copper (Cu), Zinc (Zn) | Extracts metals from polluted soils. | nih.gov |

| Ethylenediaminetetraacetic acid (EDTA) | Cadmium (Cd) | Potential to complex with metals in river water. | who.int |

By adding a hole scavenger such as EDTA, the recombination is suppressed because the scavenger readily donates an electron to the hole. researchgate.netsid.ir This action not only enhances the quantum efficiency of the photocatalytic process but also generates radical species from the scavenger itself, which can further contribute to the degradation of pollutants. For example, the presence of EDTA has been shown to significantly accelerate the photocatalytic decolorization of dyes. sid.ir Studies have demonstrated that in the degradation of pollutants like Rhodamine B, trapping holes with EDTA significantly impacts the degradation efficiency, indicating the vital role of these holes in the reaction mechanism. researchgate.net

Table 2: Effect of Scavengers on Photocatalytic Degradation Efficiency

| Pollutant | Scavenger | Effect on Degradation Efficiency | Reference |

|---|---|---|---|

| Direct Blue 71 | EDTA | Decolorization time reduced from 225 to 75 minutes. | sid.ir |

| Rhodamine B | EDTA-2Na | Degradation efficiency decreased to 27.68%. | researchgate.net |

| High-density polyethylene (B3416737) (HDPE) microplastics | Isopropyl alcohol (h⁺ scavenger) | Revealed the contribution of h⁺ to the degradation process. | mdpi.com |

The strong chelating properties of EDTP and its derivatives make them valuable in various water treatment and industrial wastewater management applications. They are used to control the concentration of metal ions, which can cause scaling, interfere with treatment processes, or be toxic.

In industrial settings, the removal of heavy metals from wastewater is a critical step before discharge. Chelating agents can be employed to bind with metals, facilitating their removal through processes like precipitation or membrane filtration. researchgate.net For instance, a novel draw solute based on an EDTP salt has been developed for forward osmosis applications, demonstrating potential for desalination and wastewater reclamation. researchgate.net

While effective, the persistence of some chelating agents like EDTA in conventional wastewater treatment plants is a consideration. who.int However, advanced treatment methods like ozonation can effectively eliminate them. who.int

Industrial Chemical Processes and Formulations

Beyond environmental applications, EDTP and similar chelating agents are integral components in numerous industrial processes and product formulations, where precise control of metal ions is essential for product quality and process efficiency.

In the textile industry, metal ions, particularly iron (Fe) and copper (Cu), can interfere with the dyeing process, leading to shade changes and reduced color fastness. Chelating agents are used to sequester these metal ions, ensuring consistent and high-quality dyeing. inotex.czcht.com They help to prevent the formation of insoluble metal-dye complexes and maintain the stability of the dye bath.

Similarly, in the pulp and paper industry, the presence of transition metals like manganese (Mn), iron, and copper is problematic during the bleaching process, especially when using hydrogen peroxide. researchgate.net These metals catalyze the decomposition of hydrogen peroxide, reducing its bleaching efficiency and potentially damaging the cellulose (B213188) fibers. inotex.czresearchgate.net Chelating agents are added to the pulp to remove these detrimental metal ions prior to bleaching. researchgate.net This pretreatment leads to a brighter and more stable pulp. The use of chelating agents can also reduce the consumption of bleaching chemicals and minimize the environmental impact of the process. eucalyptus.com.brgoogle.com

Chelating agents are a common ingredient in a wide array of industrial and household cleaning products. Their primary function is to sequester calcium (Ca²⁺) and magnesium (Mg²⁺) ions present in hard water, which can otherwise react with surfactants to form soap scum, reducing the cleaning effectiveness. By binding these ions, chelating agents enhance the performance of detergents and cleaners.

EDTA and its salts are used in cleaning compositions for various surfaces, including the removal of mineral deposits and stains from ceramic and porcelain. google.com They are also effective in removing coagulant residue from molds used in the production of latex articles. google.com The inclusion of these agents in cleaning formulations helps to dissolve and remove metal-based soils and prevent their redeposition.

Scale Inhibition and Prevention in Industrial Systems

This compound, an aminopolycarboxylic acid, functions as a chelating agent, which is the primary mechanism for its application in scale inhibition. In industrial water systems, the precipitation of mineral salts, such as calcium carbonate, can lead to the formation of scale on surfaces, which reduces thermal efficiency and can cause blockages.

The function of EDTP in preventing scale is analogous to other well-known aminopolycarboxylic acids. It operates by sequestering divalent and trivalent metal ions, such as Ca²⁺ and Mg²⁺, that are precursors to common industrial scales. By forming stable, water-soluble complexes with these metal ions, EDTP prevents them from reacting with anions like carbonate (CO₃²⁻) to form insoluble precipitates on equipment surfaces. While EDTP is listed as a potential chelating agent or sequestrate in various formulations, detailed performance data specifically for industrial water treatment applications is less prevalent in publicly available literature compared to its structural analog, EDTA. Its potential effectiveness is based on its molecular structure, which features multiple carboxylate and nitrogen donor sites capable of binding metal cations. Patents for detergents and other chemical compositions list EDTP as a possible component for its chelation properties. epo.orggoogle.comgoogleapis.com

Materials Science and Catalysis

Role in the Synthesis of Zeolites and Metal-Organic Frameworks (MOFs)

The utility of this compound extends to the synthesis of highly structured porous materials. Its role is primarily that of a modifying agent or a functional component that influences the properties of the final material.

In the field of zeolite synthesis, EDTP has been identified as a chelating agent for creating modified zeolite catalysts. A patented process for producing dimethylamine (B145610) utilizes a zeolite catalyst that has been treated with a solution containing a chelating agent, with EDTP being explicitly named as a suitable option. googleapis.comgoogle.comgoogle.com In this application, the chelating agent modifies the zeolite's properties to enhance its selectivity for producing dimethylamine from the reaction of methanol (B129727) and ammonia. googleapis.com

Within the synthesis of Metal-Organic Frameworks (MOFs), EDTP is cited as a potential "modulator." google.com Modulators are compounds that compete with the primary organic linkers during MOF formation. By coordinating with the metal centers, modulators like EDTP can introduce controlled, localized defects into the crystalline structure. These defects can alter the material's properties, such as increasing gas permittivity and porosity by enhancing diffusion between the framework's channels. google.com

Application in Other Catalytic Systems

Beyond its role in modifying zeolites, this compound is mentioned in several catalytic processes, primarily as a chelating or sequestering agent that helps to control the behavior of metal ions in a reaction mixture.

In the production of hydroxyalkyl (meth)acrylates, EDTP is listed as a potential chelating agent that can be utilized within the production process. epo.org Furthermore, patents describe metal bleach catalyst systems where EDTP can be employed as a sequestrate for the transition metal cation, which forms the core of the catalytic system. google.com Iron chelates of aminopolycarboxylic acids, including EDTP, are noted for their use as catalysts in various aqueous system processes. justia.com

Advanced Analytical Chemistry Methodologies

Development of Novel Complexometric Titration Procedures

This compound, as a multidentate ligand, is capable of forming stable, 1:1 complexes with a variety of metal ions. This property is the foundation of its use in complexometric titrations for the quantification of metals in a solution. Although less common than its counterpart EDTA, the complex formation equilibria of EDTP with several divalent transition metal ions have been studied, validating its potential for these analytical procedures.

Research involving potentiometric titrations has been conducted to determine the stability constants of EDTP complexes with metal ions like copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and others. researchgate.netresearchgate.netdissercat.com These studies provide the fundamental thermodynamic data required to develop accurate titration methods. The titration relies on the sharp change in metal ion concentration at the equivalence point, which can be detected potentiometrically or with a suitable metal ion indicator. The stability of the formed metal-EDTP complex is a critical factor in the feasibility and accuracy of the titration.

Below is a table of stability constants (log K) for 1:1 chelates of EDTP with selected divalent metal ions, as determined in early studies.

| Metal Ion | Stability Constant (log K) |

| Co²⁺ | 15.1 |

| Ni²⁺ | 16.2 |

| Cu²⁺ | 17.8 |

| Zn²⁺ | 15.0 |

| Cd²⁺ | 15.3 |

Data sourced from Courtney, R. C., Chaberek, S., & Martell, A. E. (1953). This data provides a basis for designing complexometric titration procedures.

Application in Selective Preconcentration and Separation of Metal Ions

The ability of this compound to form stable complexes with various metal ions, each with a distinct stability constant, underpins its potential for use in methods for the selective preconcentration and separation of those ions. researchgate.net This selectivity allows for the separation of a target metal ion from a mixture.

This application works by exploiting the differences in the stability of the metal-EDTP complexes. For instance, by controlling the pH of the solution, the chelation process can be made more selective for certain metals over others. researchgate.net An analyte solution could be passed through a solid phase material functionalized with EDTP. Metal ions that form strong complexes with the immobilized EDTP would be retained, while weakly complexing ions would pass through. The retained ions could then be eluted by changing the pH or using a stronger competing chelating agent. While specific industrial protocols for EDTP in this role are not widely documented, the fundamental principles of its complexation chemistry and the reported stability constants confirm its suitability for such applications. researchgate.netresearchgate.netrsc.org

Use in Spectrophotometric and Chromatographic Analytical Techniques

Extensive research into the scientific literature reveals a notable scarcity of established applications for this compound (EDTP) in conventional spectrophotometric and chromatographic analytical techniques, particularly when compared to its well-known analog, ethylenediaminetetraacetic acid (EDTA). While EDTA is a widely utilized chelating agent in these fields for the determination and separation of metal ions, EDTP has not found similar widespread use.

The structural difference between EDTP, with its four propionic acid groups, and EDTA, with its four acetic acid groups, significantly influences their chelating properties, stability constants with various metal ions, and consequently, their analytical applications. The longer propionate (B1217596) arms in EDTP may lead to different coordination geometries and complex stabilities, which have not been extensively explored or exploited for analytical purposes.

A specific application of EDTP has been noted in the realm of fluorescence spectroscopy. Research has indicated that EDTP can be employed to enhance and protect the fluorescent signal of Green Fluorescent Protein (GFP) in cleared and expanded biological tissues. This suggests a potential niche for EDTP in advanced microscopy and bio-imaging techniques where maintaining the integrity of fluorescent protein signals is crucial. However, this application is specialized and does not represent a broad utility in general spectrophotometric analysis for quantification.

In the area of chromatography, there is a significant lack of documented methods employing EDTP as a mobile phase additive for the separation of metal ions or as a pre-column derivatizing agent to facilitate the chromatographic analysis of metal complexes. The development of such methods would require detailed studies to determine the retention behavior of metal-EDTP complexes on various stationary phases and to optimize separation conditions.

Table of Research Findings on EDTP in Analytical Techniques

| Analytical Technique | Application of EDTP | Research Findings |

| Fluorescence Spectroscopy | Enhancement of Green Fluorescent Protein (GFP) signal | EDTP can enhance and protect the fluorescence of GFP in cleared and expanded tissues, suggesting a role in specialized bio-imaging applications. |

| Spectrophotometry (UV-Vis) | Not widely reported | No established methods found for the quantitative determination of metal ions using EDTP as a chromogenic or chelating agent. |

| Chromatography (HPLC, GC) | Not widely reported | No established methods found for the use of EDTP as a mobile phase additive or derivatizing agent for the separation of analytes. |

Given the current state of published research, the application of this compound in mainstream spectrophotometric and chromatographic analytical techniques remains an area with limited exploration and established utility.

Future Directions and Emerging Research Areas for Ethylenediaminetetrapropionic Acid

Development of Biodegradable EDTP Analogs for Environmental Sustainability

A significant area of future research is the development of biodegradable analogs of aminopolycarboxylate chelating agents to address environmental concerns. Compounds like ethylenediaminetetraacetic acid (EDTA) are known for their persistence in the environment, which can lead to the mobilization of heavy metals and disrupt ecosystems. nih.govnih.govacs.org While EDTP itself is not as widely studied for its environmental fate, the structural similarity to EDTA suggests that improving its biodegradability is a crucial goal for sustainable applications.

Research is increasingly focused on modifying the chemical structure of chelants to make them more susceptible to microbial degradation. researchgate.netnih.gov For EDTP, this could involve several strategies:

Introducing Ester or Amide Linkages: Incorporating bonds that are more easily cleaved by environmental microbes into the backbone or the propionic acid side chains could significantly enhance biodegradability.

Stereochemical Considerations: The use of specific stereoisomers, such as in [S,S]-ethylenediaminedisuccinic acid (EDDS), has been shown to improve biodegradability compared to other isomers. nih.govresearchgate.net Synthesizing and testing stereospecific versions of EDTP could yield more environmentally benign alternatives.

Bio-based Precursors: Investigating the synthesis of EDTP analogs from renewable, bio-based starting materials, such as amino acids or other natural products, could offer a greener production pathway. nih.govrsc.org

The development of such analogs is critical for applications where the chelant may be released into the environment, such as in agriculture for micronutrient delivery or in industrial cleaning processes. nih.govgoogle.com The goal is to create next-generation chelating agents that retain the high-performance characteristics of EDTP while being designed for degradation, thus minimizing their environmental footprint. nih.gov

Integration of EDTP in Advanced Separation Technologies (e.g., Forward Osmosis)

Forward Osmosis (FO) is an emerging membrane-based separation technology with potential applications in desalination, wastewater treatment, and food processing. The performance of FO is highly dependent on the "draw solute," which generates the osmotic pressure gradient needed to drive water across the membrane. EDTP and its salts have been identified as novel and highly promising draw solutes.

The unique properties of EDTP make it particularly suitable for FO applications. Its multiple carboxylic acid groups can be deprotonated to form a highly charged anion, leading to a significant osmotic pressure in solution. Research has shown that EDTP can generate a higher water flux compared to conventional draw solutes like sodium chloride (NaCl) at the same molar concentration. The osmotic pressure of an EDTP draw solution exhibits an exponential increase with concentration, a distinct advantage over the linear trend seen with solutes like NaCl and EDTA.

| Draw Solute (0.2 M) | Water Flux (LMH) | Reverse Salt Flux (gMH) |

| EDTP (pH 8) | 5.89 ± 0.25 | 0.16 ± 0.02 |

| NaCl | 4.39 ± 0.25 | 2.94 ± 0.24 |

| Data sourced from studies on Forward Osmosis performance. |

Future research in this area will likely focus on optimizing the performance of EDTP-based draw solutions. Key areas of investigation include:

pH Optimization: The degree of ionization of EDTP's carboxylic acid groups is pH-dependent. Fine-tuning the pH can maximize osmotic pressure while minimizing reverse salt flux and membrane degradation. researchgate.net

Recovery and Regeneration: Developing energy-efficient methods to separate the purified water from the EDTP draw solute is a critical step for the commercial viability of the FO process.

Membrane Compatibility: Further studies are needed to assess the long-term stability and performance of different FO membranes when exposed to EDTP solutions under various operating conditions. researchgate.net

The integration of EDTP into advanced separation technologies like FO represents a significant step forward in developing more efficient and sustainable water treatment and purification processes.

Exploration of EDTP in Supramolecular Chemistry and Nanomaterials

The well-defined structure of EDTP, with its central core and multiple functional arms, makes it an excellent building block in the fields of supramolecular chemistry and nanomaterials. researchgate.net Supramolecular chemistry involves the design of complex chemical systems from smaller components held together by non-covalent forces, while nanomaterials are materials with structural features at the nanoscale.